molecular formula C31H50N10O9 B12385173 Lys-Phe-Glu-Arg-Gln

Lys-Phe-Glu-Arg-Gln

Cat. No.: B12385173
M. Wt: 706.8 g/mol
InChI Key: KIMKBQNKPBJGBS-VUBDRERZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Phe-Glu-Arg-Gln can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lys-Phe-Glu-Arg-Gln primarily undergoes hydrolysis and enzymatic degradation. The peptide can be cleaved by proteases, which break the peptide bonds between amino acids. Additionally, it can participate in oxidation-reduction reactions, particularly involving the amino acid residues.

Common Reagents and Conditions

    Proteases: Enzymes like trypsin and chymotrypsin can cleave the peptide at specific sites.

    Oxidizing agents: Hydrogen peroxide or other mild oxidizing agents can oxidize certain amino acid residues.

    Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds if present.

Major Products Formed

The major products formed from the degradation of this compound are smaller peptide fragments and free amino acids. These products can be further metabolized or utilized in various cellular processes.

Mechanism of Action

The mechanism of action of Lys-Phe-Glu-Arg-Gln involves its recognition by HSC70, a chaperone protein. HSC70 binds to the peptide sequence and facilitates its transport to the lysosomal membrane. The peptide is then translocated into the lysosome, where it undergoes degradation . This process is crucial for the selective degradation of damaged or misfolded proteins, maintaining cellular homeostasis .

Biological Activity

Lys-Phe-Glu-Arg-Gln (KFERQ) is a pentapeptide that plays a significant role in various biological processes, particularly in protein degradation pathways. This article explores the biological activity of KFERQ, focusing on its mechanisms in cellular proteostasis, its implications in disease, and relevant research findings.

1.1 Chaperone-Mediated Autophagy (CMA)

KFERQ is recognized as a key motif for chaperone-mediated autophagy, a selective degradation pathway for misfolded proteins. Proteins containing the KFERQ sequence are targeted by the chaperone Hsc70, which facilitates their translocation into the lysosome for degradation. This process is crucial for maintaining cellular homeostasis, especially under stress conditions such as nutrient deprivation.

  • Key Steps in CMA :
    • Binding : Hsc70 binds to the KFERQ motif exposed in misfolded proteins.
    • Translocation : The complex interacts with lysosomal membrane protein LAMP-2A, forming a multimeric complex necessary for cargo translocation.
    • Degradation : Once inside the lysosome, the protein is degraded by lysosomal enzymes.

1.2 Proteolytic Pathways

KFERQ motifs are also involved in other proteolytic pathways, including ubiquitin-proteasome systems and lysosomal degradation mechanisms. The presence of KFERQ-like sequences can signal proteins for rapid degradation under conditions of cellular stress or damage.

2.1 Role in Disease

The dysregulation of KFERQ-mediated degradation pathways has been implicated in several diseases, particularly neurodegenerative disorders such as Parkinson's disease and Huntington's disease. In these conditions, the accumulation of misfolded proteins can overwhelm the cell's ability to degrade them, leading to cellular toxicity.

  • Case Study: Parkinson's Disease
    • Research indicates that reduced CMA activity correlates with increased levels of α-synuclein aggregates, a hallmark of Parkinson's disease. Impaired lysosomal function may exacerbate this condition by failing to clear toxic aggregates effectively .

2.2 Physiological Implications

In physiological contexts, KFERQ plays a vital role in regulating protein turnover and cellular responses to stress. For instance, during fasting or nutrient deprivation, increased proteolysis via CMA helps cells adapt by recycling amino acids from damaged proteins .

3. Research Findings

Several studies have investigated the biological activity of KFERQ and its implications:

StudyFindings
Chiang & Dice (1988)Demonstrated that KFERQ-containing proteins are selectively degraded in liver and heart tissues during fasting .
Massey et al. (2004)Highlighted the importance of KFERQ in polyglutamine diseases and its role in protein aggregation and clearance mechanisms .
Recent AdvancesOngoing research continues to explore the modulation of CMA activity as a therapeutic target for neurodegenerative diseases .

4. Conclusion

This compound (KFERQ) is a critical motif involved in cellular proteostasis through its role in chaperone-mediated autophagy and other proteolytic pathways. Its significance extends beyond basic biology into clinical implications, particularly concerning neurodegenerative diseases where protein aggregation poses significant challenges. Continued research into KFERQ-related mechanisms may provide insights into novel therapeutic strategies aimed at enhancing cellular clearance systems.

Properties

Molecular Formula

C31H50N10O9

Molecular Weight

706.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H50N10O9/c32-15-5-4-9-19(33)26(45)41-23(17-18-7-2-1-3-8-18)29(48)39-21(12-14-25(43)44)28(47)38-20(10-6-16-37-31(35)36)27(46)40-22(30(49)50)11-13-24(34)42/h1-3,7-8,19-23H,4-6,9-17,32-33H2,(H2,34,42)(H,38,47)(H,39,48)(H,40,46)(H,41,45)(H,43,44)(H,49,50)(H4,35,36,37)/t19-,20-,21-,22-,23-/m0/s1

InChI Key

KIMKBQNKPBJGBS-VUBDRERZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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